Guaranteed Purity and Catalog Pricing Benchmarking Under Standardized Procurement Conditions
The target compound is available through the mcule catalog with a guaranteed purity of ≥98%, confirmed by UPLC‑MS, at an optimized unit price of 7 USD for 1‑10 mg quantities . A structurally analogous indole oxalamide, N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-cyclohexylethyl)oxalamide (saturated analog), is not listed with a purity guarantee in any non‑excluded vendor catalog, and where it is offered, the quoted price for research‑grade material (≥95%) averages ≥12 USD for the same scale, making the cyclohexenyl compound the more cost‑effective and reliably characterized option for screening .
| Evidence Dimension | Commercial purity and catalog price per unit mass |
|---|---|
| Target Compound Data | ≥98% purity; 7 USD for 1‑10 mg (mcule catalog) |
| Comparator Or Baseline | N1-(2-(1H-indol-3-yl)ethyl)-N2-(2-cyclohexylethyl)oxalamide (saturated): no guaranteed purity listed; typical price ≥12 USD for 1‑10 mg from non‑excluded vendors |
| Quantified Difference | ≥3 percentage‑point purity advantage and ≈42% cost reduction on a per‑mg basis |
| Conditions | Catalog listing comparison (mcule vs. available non‑excluded supplier catalogs); accessed 2026‑05‑09 |
Why This Matters
Procurement teams seeking cost‑efficient, analytically authenticated screening compounds will find the cyclohexenyl analog offers a quantifiable purity and price advantage over its saturated counterpart.
